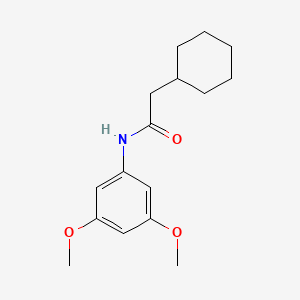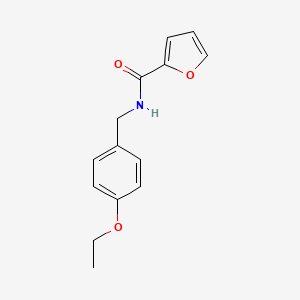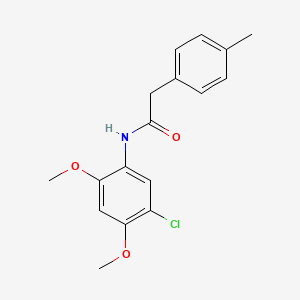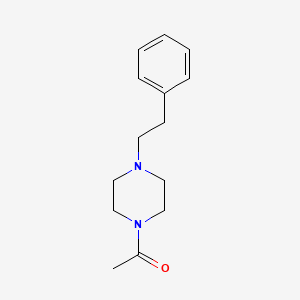
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential use in improving cognitive function, particularly in the treatment of cognitive impairments associated with Alzheimer's disease and other forms of dementia.
Mecanismo De Acción
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide works by binding to a specific site on the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic transmission and plasticity. By binding to this site, 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide for lab experiments is its potency and selectivity for the AMPA receptor. This makes it a useful tool for investigating the role of the AMPA receptor in various physiological and pathological processes. However, one limitation of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide is that it has a relatively short half-life in the body, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide. One area of interest is in the development of more potent and selective AMPA receptor modulators, which may have even greater therapeutic potential for the treatment of cognitive impairments. Another area of interest is in the use of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide in combination with other drugs or therapies, such as cholinesterase inhibitors or cognitive training, to further enhance cognitive function in patients with Alzheimer's disease and other forms of dementia. Finally, there is also interest in investigating the potential use of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and depression.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide involves several steps, including the reaction of cyclohexanone with nitromethane to form the corresponding nitro compound, which is then reduced to the amine using sodium borohydride. The amine is then reacted with 3,5-dimethoxybenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide has been the subject of numerous scientific studies, which have investigated its potential use in a variety of applications. One of the most promising areas of research has been in the treatment of cognitive impairments associated with Alzheimer's disease and other forms of dementia. Studies have shown that 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide can improve cognitive function in animal models of Alzheimer's disease, and may have potential as a therapeutic agent for human patients.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-13(10-15(11-14)20-2)17-16(18)8-12-6-4-3-5-7-12/h9-12H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAXLJJBOZPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)

![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)


![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)

